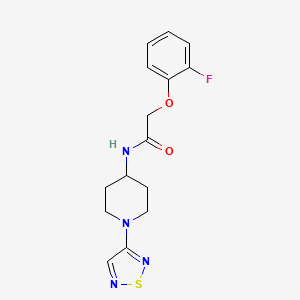

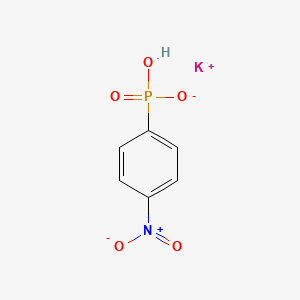

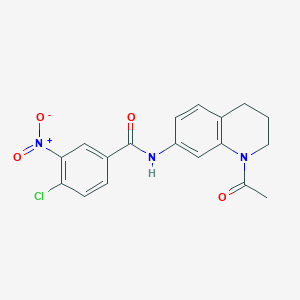

![molecular formula C7H6Br2N2OS B2372424 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide CAS No. 2247106-40-5](/img/structure/B2372424.png)

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide” is a chemical compound with the CAS Number: 2247106-40-5 . It has a molecular weight of 326.01 . The IUPAC name for this compound is 2-bromo-1-(imidazo[2,1-b]thiazol-5-yl)ethanone hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis : Veltri et al. (2016) conducted a study on the palladium-catalyzed carbonylative synthesis of benzimidazothiazoles, which included derivatives of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide. They reported a selective conversion process through oxidative aminocarbonylation/heterocyclization, yielding N,N-dialkylacetamides (Veltri et al., 2016).

Synthesis of Anticancer Agents : Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of specific bromo ketones with 2-aminothiazoles. They explored its potential as an anticancer agent, noting its moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Biological and Medicinal Applications

Antimicrobial and Antitubercular Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial and antimalarial activities. Their findings highlighted the compounds' effectiveness in combating bacterial infections and malaria (Vekariya et al., 2017).

Anticancer Properties : Hussein and Al-lami (2022) synthesized imidazo (2, 1-b) Thiazole derivatives and evaluated their antioxidant and anticancer activities. One of their synthesized products showed significant anti-cancer activity, particularly against kidney cancer (Hussein & Al-lami, 2022).

Aldose Reductase Inhibition : Güzeldemirci et al. (2018) explored the aldose reductase inhibitory effect of hydrazinecarbothioamides and thiazolidinones bearing an imidazo[2,1-b]Thiazole moiety. They identified compounds with significant inhibitory activity, suggesting potential applications in managing complications related to diabetes (Güzeldemirci et al., 2018).

Herbicidal and Fungicidal Applications

Herbicidal Activity : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various groups and tested them as herbicides. Some derivatives showed moderate post-emergence herbicidal activity (Andreani et al., 1996).

Fungicidal Properties : Joshi, Pathak, and Panwar (1980) synthesized fluorine-containing imidazo(2,1-b)-1,3,4-thiadiazole hydrobromides and evaluated their antifungal activity. These compounds showed efficacy against Fusarium roseum (Joshi et al., 1980).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTOJXQVUZQETR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

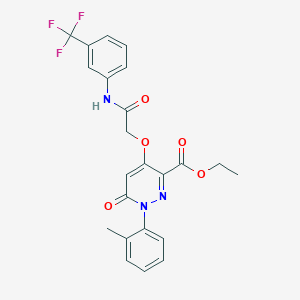

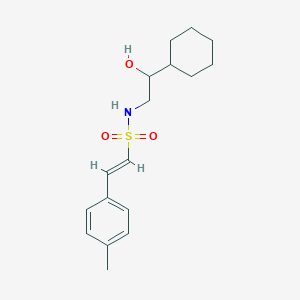

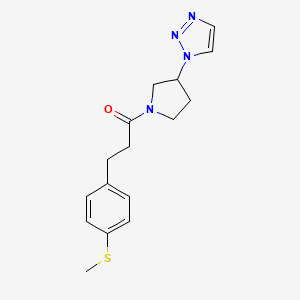

![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)

methanone](/img/structure/B2372353.png)

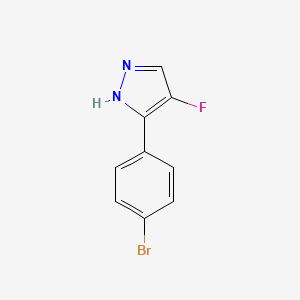

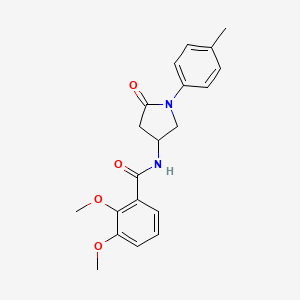

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)